molecular formula C21H18FN3O B11467115 2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11467115
M. Wt: 347.4 g/mol
InChI Key: GZFLAJVVQVKXJA-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with fluorophenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-fluoroaniline and 4-methylbenzaldehyde.

    Condensation Reaction: The 4-fluoroaniline is reacted with 4-methylbenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with anthranilic acid or its derivatives under acidic or basic conditions to form the quinazolinone core.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(4-chlorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(4-bromophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

2-[(4-fluorophenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of both fluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and bioavailability, while the methyl group can affect its lipophilicity and interaction with biological targets.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H18FN3O/c1-13-2-4-14(5-3-13)15-10-19-18(20(26)11-15)12-23-21(25-19)24-17-8-6-16(22)7-9-17/h2-9,12,15H,10-11H2,1H3,(H,23,24,25)

InChI Key

GZFLAJVVQVKXJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=C(C=C4)F

Origin of Product

United States

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